2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol
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Description
2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. This compound is widely used in scientific research due to its potential applications in different areas such as medicinal chemistry, biochemistry, and molecular biology.
Scientific Research Applications
Chemical Reactions and Synthesis
- Compounds similar to 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol have been used in highly diastereoselective Henry reactions of nitro compounds with chiral derivatives of glyoxylic acid, showing high asymmetric induction (Kudyba et al., 2004).
- Novel cofacial bismetallophthalocyanines and their water-soluble derivatives were synthesized using similar compounds, demonstrating their utility in creating electrochemically active materials (Özer et al., 2007).
Bioremediation
- A study on Fusarium incarnatum UC-14 indicated that compounds structurally related to 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol can be used in the bioremediation of Bisphenol A, a known endocrine disruptor (Chhaya & Gupte, 2013).
Medicinal Chemistry
- Similar structural compounds have been designed for various biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties, demonstrating the potential medicinal applications of these types of compounds (Rekka & Kourounakis, 2010).
Optoelectronic Applications
- Research on azo polymers indicates that compounds related to 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol are useful in creating materials for reversible optical storage, highlighting their optoelectronic application potential (Meng et al., 1996).
properties
IUPAC Name |
2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFOBQXJWRLXMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950563 |
Source
|
Record name | 4-Nitrophenyl 1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol | |
CAS RN |
2788-56-9 |
Source
|
Record name | NSC226913 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrophenyl 1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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